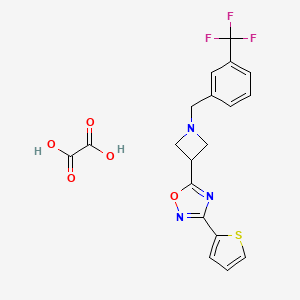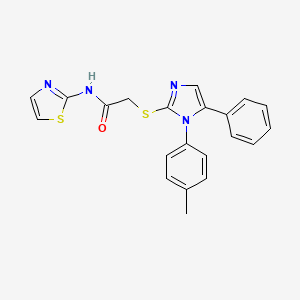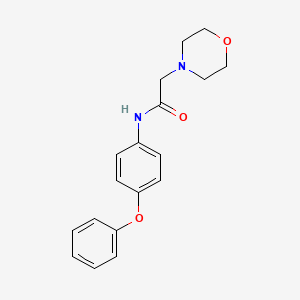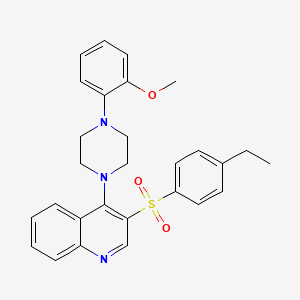
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H23FN4O2 and its molecular weight is 430.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Properties and Quantum Chemistry
The compound under discussion shows relevance in the study of spectroscopic properties. An investigation into similar compounds, including those with pyridine/quinoline and phenyl groups, demonstrated insights into their electronic absorption, excitation, and fluorescence properties. These properties are influenced by various solvents and the presence of intramolecular hydrogen bonds, providing valuable information for quantum chemistry calculations (Al-Ansari, 2016).
Synthesis and Cytotoxicity
Compounds with structural similarities have been synthesized and evaluated for their cytotoxic properties. Research into trifluoromethyl-substituted derivatives of pyrazole-quinoline methanones, for instance, highlights the potential of these compounds in cytotoxic studies, especially against human leukocytes (Bonacorso et al., 2016).
Antimicrobial Activity
Research into derivatives of pyrazoline-quinoline methanones has shown promising results in antimicrobial applications. Some synthesized compounds displayed significant antimicrobial activity, suggesting potential uses in the development of new antimicrobial agents (Kumar et al., 2012).
Structural Analysis and Antiproliferative Activity
The structural characterization of similar compounds, like benzisoxazole piperidine methanones, has been achieved through various spectroscopic methods. These studies not only provide insights into the molecular structure but also explore their antiproliferative activity, contributing to the understanding of their potential in cancer research (Prasad et al., 2018).
Light-Induced Synthesis and Photoinduced Reactions
The compound's structural framework is also significant in the study of light-induced synthesis. Research into tetrazole-quinone 1,3-dipole cycloadditions reveals the potential of similar compounds in green and efficient synthesis methods. This research provides valuable insights into the mechanisms of photoinduced reactions, which are crucial for the design of future light-induced synthesis processes (He et al., 2021).
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2/c1-29-22(16-21(28-29)17-7-9-19(26)10-8-17)25(31)30-14-11-20(12-15-30)32-23-6-2-4-18-5-3-13-27-24(18)23/h2-10,13,16,20H,11-12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTLAPJQOIQAPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)
![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)



![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2371748.png)
![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide](/img/structure/B2371749.png)
![3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371750.png)
![1,9-dimethyl-2-(morpholin-4-ylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2371752.png)
![[2-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2371753.png)
![N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2371754.png)


